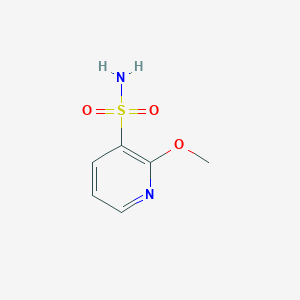

2-甲氧基吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxypyridine-3-sulfonamide is a compound that is part of a broader class of sulfonamide compounds, which have been extensively studied due to their diverse biological activities and applications in various fields, including medicine and materials science. Sulfonamides are known for their antibacterial properties and have been used in clinical settings for treating infections . They also play a role in the synthesis of polymers with specific properties, such as optically active sulfonated polyanilines , and in the development of antitumor agents .

Synthesis Analysis

The synthesis of sulfonamide compounds can be achieved through various methods. For instance, sulfonated polyanilines have been prepared via electropolymerization of sulfonic acid derivatives . Substitution reactions of nitropyridine sulfonic acids have been used to introduce various functional groups, including methoxy, ethoxy, and amino groups, leading to the formation of substituted pyridines . Additionally, cross-coupling reactions catalyzed by copper compounds have been employed to synthesize N-substituted sulfonamides . These methods demonstrate the versatility in synthesizing sulfonamide derivatives, including 2-methoxypyridine-3-sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex and is often characterized using various spectroscopic techniques. For example, the structure of newly synthesized N-substituted aryl sulfonamides has been elucidated through spectral data, which is crucial for understanding their biological activity . The molecular imprinting technique has also been used to create polymers with specific recognition sites for sulfonamide molecules, indicating the importance of the molecular structure in creating selective materials .

Chemical Reactions Analysis

Sulfonamide compounds can participate in a range of chemical reactions. They have been used as substrates in cross-coupling reactions to create secondary and tertiary sulfonamides . Additionally, the reactivity of sulfonamide derivatives has been explored in the context of antibacterial activity, where structural modifications can significantly alter their inhibitory properties . The formation of adducts between nitroso compounds and thiols, resulting in structures like N-hydroxy-sulfonamide, suggests potential detoxification mechanisms for toxic arylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, conductivity, and thermal stability, are important for their practical applications. For instance, the conductivity of poly(2-methoxyaniline-5-sulfonic acid) has been studied and found to be influenced by the conditions of electrochemical production . The solubility and urinary excretion of sulfonamides are critical factors in their clinical efficacy as antibacterial agents . The ability to form optically active polymers through interactions with chiral amines highlights the unique properties of sulfonated polyanilines .

科学研究应用

食品安全中的分析应用

磺酰胺类药物(包括与 2-甲氧基吡啶-3-磺酰胺结构相关的化合物)的一个重要应用是在食品安全领域。Premarathne 等人 (2017) 建立了一种使用高效液相色谱 (HPLC) 检测鸡肉和鸡蛋中磺酰胺类药物残留的方法。该技术对于确保食品安全和不含有害抗生素残留至关重要 Premarathne 等人,2017。

分子结构和药物作用

磺酰胺类药物(包括 2-甲氧基吡啶-3-磺酰胺)的分子结构对于确定其抗菌作用至关重要。Basak 等人 (1987) 对 N'-(6-甲氧基-3-哒嗪基)磺胺进行了结构研究,该化合物与 2-甲氧基吡啶-3-磺酰胺结构相似,揭示了该分子的几何形状、构象及其在分子水平上的相互作用。此类研究对于了解这些药物如何发挥作用以及指导新药开发至关重要 Basak 等人,1987。

抗菌活性

磺酰胺类药物具有显着的抗菌特性。Mohamed (2007) 合成了新的哒嗪基磺酰胺衍生物,包括与 2-甲氧基吡啶-3-磺酰胺相关的结构,并评估了它们的抗菌活性。这些化合物对各种细菌菌株表现出显着的活性,突出了磺酰胺类药物在对抗细菌感染中的潜力 Mohamed,2007。

环境影响和降解

磺酰胺类药物(包括 2-甲氧基吡啶-3-磺酰胺)在环境中的存在及其降解途径引起了极大的兴趣。Ricken 等人 (2013) 研究了磺酰胺类药物在 Microbacterium sp. 菌株 BR1 中的降解,发现了一种涉及异位羟基化和随后碎裂的不寻常途径。了解这些途径对于评估磺酰胺类药物对环境的影响以及制定减轻其在生态系统中存在策略至关重要 Ricken 等人,2013。

作用机制

Target of Action

The primary targets of 2-Methoxypyridine-3-sulfonamide are Phosphatidylinositol 3-kinase (PI3K) and mammalian rapamycin receptor (mTOR) . PI3K plays a crucial role in cell proliferation, survival, migration, and metabolism, making it an effective target for cancer treatment . mTOR is a central regulator of cell growth and proliferation, and inhibiting both PI3K and mTOR can simultaneously improve the efficiency of anti-tumor therapy .

Mode of Action

2-Methoxypyridine-3-sulfonamide interacts with its targets, PI3K and mTOR, by inhibiting their activities . This compound acts as a potent PI3K/mTOR dual inhibitor . The inhibition of these targets leads to changes in cell proliferation and survival, contributing to its anti-tumor effects .

Biochemical Pathways

The inhibition of PI3K and mTOR by 2-Methoxypyridine-3-sulfonamide affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and metabolism . The compound’s action leads to a decrease in the phosphorylation of AKT, an important downstream effector of PI3K . This results in the disruption of the pathway, affecting cell proliferation and survival .

Result of Action

The action of 2-Methoxypyridine-3-sulfonamide results in molecular and cellular effects that contribute to its anti-tumor activity . The compound can effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis of cancer cells . Furthermore, it can decrease the phosphorylation of AKT at a low concentration, disrupting the PI3K/AKT/mTOR pathway .

安全和危害

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

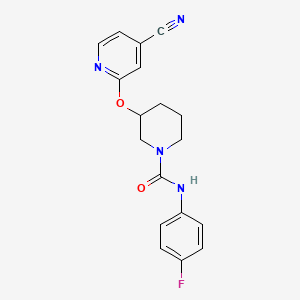

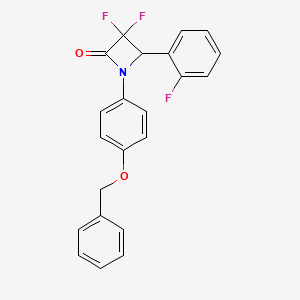

IUPAC Name |

2-methoxypyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBOIFAMZFTYGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

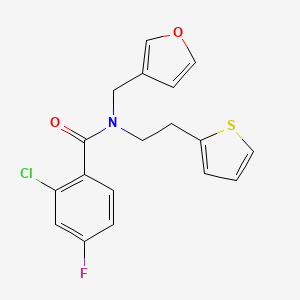

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)

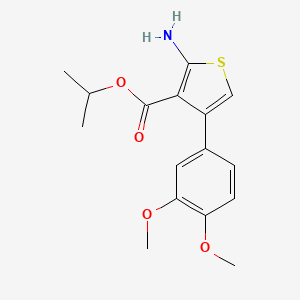

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)

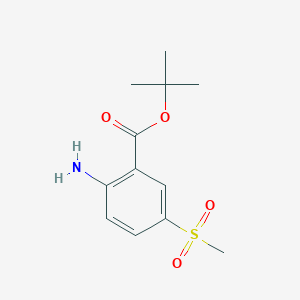

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)

![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)